molecular formula C14H12F3N3O2 B2794652 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid CAS No. 1008592-58-2

1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid

Cat. No.: B2794652
CAS No.: 1008592-58-2
M. Wt: 311.264
InChI Key: KSUJYIKOZJYCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic Acid is a heterocyclic compound featuring a quinazoline core substituted with a trifluoromethyl group at position 2 and a pyrrolidine-2-carboxylic acid moiety at position 2. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)13-18-9-5-2-1-4-8(9)11(19-13)20-7-3-6-10(20)12(21)22/h1-2,4-5,10H,3,6-7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUJYIKOZJYCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=NC3=CC=CC=C32)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Halogenation and Nucleophilic Aromatic Substitution

  • Bromination at the C6/C7 positions of the quinazoline ring occurs under mild conditions (e.g., using NBS in DMF at 25°C), enabling subsequent nucleophilic attacks by amines or alkoxides .

  • The trifluoromethyl group at C2 acts as an electron-withdrawing group, directing substitution to adjacent positions (C1 and C3) .

Cyclization Reactions

  • Intramolecular cyclization is facilitated by the pyrrolidine ring, which can act as a nucleophile. For example, heating in acidic conditions forms spirocyclic derivatives via ring closure .

Pyrrolidine-Carboxylic Acid Modifications

The pyrrolidine-carboxylic acid group undergoes typical carboxylic acid reactions:

Esterification and Amidation

  • Reaction with methanol/H₂SO₄ yields the methyl ester, while coupling agents like EDCI/HOBt facilitate amide bond formation with primary amines .

  • Steric hindrance from the quinazoline ring slows reactivity compared to simpler pyrrolidine-carboxylic acids .

Salt Formation

  • The carboxylic acid forms stable salts with bases (e.g., sodium, potassium) under aqueous conditions, enhancing solubility for pharmacological applications .

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits limited direct reactivity but influences electronic properties:

Electronic Effects

  • Enhances quinazoline’s electrophilicity at C4 and C6 via inductive effects, promoting nucleophilic additions .

  • Stabilizes intermediates in Suzuki-Miyaura couplings by reducing electron density at the quinazoline core .

Comparative Reactivity with Analogues

The trifluoromethyl substituent significantly alters reactivity compared to non-fluorinated analogues:

Compound Key Structural Feature Reactivity Difference
1-Quinazolin-4-yl-pyrrolidine-2-carboxylic acidLacks -CF₃ groupHigher electrophilicity at C2; faster amidation due to reduced steric hindrance .
4-(Trifluoromethyl)quinazolineOnly quinazoline with -CF₃Lower solubility in polar solvents; reduced nucleophilic substitution rates .

Interaction with Biological Targets

While not a direct chemical reaction, binding studies reveal:

  • The carboxylic acid forms hydrogen bonds with kinase active sites (e.g., EGFR, VEGFR), while the -CF₃ group enhances hydrophobic interactions .

  • In vitro assays show pH-dependent stability, with degradation occurring under strongly alkaline conditions (pH > 10) .

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 250°C, releasing CO₂ from the carboxylic acid group .

  • Photostability : Degrades under UV light (λ = 254 nm) via cleavage of the pyrrolidine-quinazoline bond .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Studies have indicated that derivatives of quinazoline compounds exhibit apoptosis-inducing activity in various cancer cell lines. The incorporation of the trifluoromethyl group in 1-[2-(trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic acid may enhance its potency against tumor cells by promoting programmed cell death pathways .
  • Targeted Protein Degradation
    • The compound has been investigated for its role in targeted protein degradation, particularly in the context of hematological malignancies such as non-Hodgkin lymphoma (NHL) and multiple myeloma (MM). It has shown promising initial clinical activity in degrading specific proteins involved in tumor growth .
  • Cardiovascular Applications
    • Research on related compounds has demonstrated efficacy in animal models for treating conditions like atherosclerosis and deep vein thrombosis. The structure of this compound suggests it may possess similar properties, potentially serving as a lead compound for developing cardiovascular therapeutics .

Case Studies

StudyFindingsApplication
Study on Quinazoline Derivatives Demonstrated apoptosis-inducing effects on cancer cells.Potential anticancer agent.
Research on Targeted Protein Degradation Showed efficacy in preclinical models for NHL and MM.Development of targeted therapies for hematological cancers.
Cardiovascular Model Studies Indicated oral efficacy in models for arterial injury.Possible treatment for vascular diseases.

Comparison with Similar Compounds

Trifluoromethyl-Substituted Pyrrolidine Derivatives

  • Target Compound : The quinazoline core may confer kinase inhibitory activity, as quinazolines are well-documented in targeting EGFR and VEGFR . The CF₃ group likely enhances binding to hydrophobic pockets in enzyme active sites.
  • (2R,4S)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-2-carboxylic Acid : The tert-butoxy group improves solubility in organic solvents, making it a versatile intermediate in peptide synthesis . However, the absence of a heteroaromatic ring limits its use in target-specific applications.
  • 1-(2-Nitro-4-(trifluoromethyl)phenyl)pyrrolidine-2-carboxylic Acid : The nitro group may act as a hydrogen-bond acceptor, but its electron-withdrawing nature could reduce metabolic stability compared to the target compound’s quinazoline system .

Bioactive Cyclic Derivatives

  • Cyclo 1-[2-(cyclopentanecarbonyl-3-phenyl-propionyl]-pyrrolidine-2-carboxylic acid derivative : This cyclic tetrapeptide exhibits broad-spectrum antimicrobial activity due to its rigid conformation and amphipathic properties . In contrast, the target compound’s planar quinazoline ring may favor enzyme inhibition over membrane disruption.

Biological Activity

1-[2-(Trifluoromethyl)quinazolin-4-yl]pyrrolidine-2-carboxylic acid (CAS: 1008592-58-2) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline ring substituted with a trifluoromethyl group and a pyrrolidine moiety, which contributes to its unique chemical properties. The molecular formula is C14H13F3N4OC_{14}H_{13}F_3N_4O with a molecular weight of 310.28 g/mol .

PropertyValue
Molecular FormulaC14H13F3N4O
Molecular Weight310.28 g/mol
CAS Number1008592-58-2

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, febrifugine analogues, which share structural features with the target compound, have shown significant antimalarial activity by interfering with the metabolic pathways of malaria parasites . The mechanism often involves the alkylation of biomolecules, leading to toxicity in the parasites.

Antiviral Activity

Research has highlighted the potential antiviral effects of compounds containing quinazoline derivatives. Studies have demonstrated that certain derivatives can inhibit viral replication in various models, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV) . Although specific data on the antiviral activity of this compound is limited, its structural similarities suggest potential efficacy against viral pathogens.

Case Studies

  • Antimalarial Efficacy : A comparative study evaluated febrifugine analogues for their antimalarial properties. Compounds similar to this compound were tested for their minimum clearance dose (MCD) and therapeutic indices. The results indicated that modifications at specific positions on the quinazoline ring could enhance activity while reducing toxicity .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxic effects of related compounds on human cell lines. The half-maximal cytotoxic concentration (CC50) was determined to evaluate safety profiles. Compounds with trifluoromethyl substitutions often exhibited lower cytotoxicity compared to their non-substituted counterparts .

Table 2: Biological Activity Data from Related Compounds

CompoundMCD (mg/kg)CC50 (µM)Therapeutic Index
Febrifugine0.76353
Compound A (analog)0.625510
Compound B (analog)0.1988128

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
  • Alkylation of Biomolecules : Similar compounds have been shown to alkylate proteins and nucleic acids, leading to cellular dysfunction in target organisms.
  • Modulation of Signal Transduction Pathways : There is evidence that quinazoline derivatives can affect signaling pathways related to cell proliferation and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.